Acetamide,3,4-trichlorofluoren-2-yl)-

Antitumor Sarcoma 180 Halogenofluorene

N-(7-Bromo-1,3,4-trichloro-9H-fluoren-2-yl)acetamide (CAS 737-32-6) is a polyhalogenated fluorene derivative with the molecular formula C15H9BrCl3NO and a molecular weight of 405.5 g/mol. It belongs to a class of compounds investigated for antitumor activity, first reported in a 1965 structure-activity relationship study where it was identified as one of the most active compounds in a panel of halogenofluorenes, demonstrating specific activity against Sarcoma 180 in mice.

Molecular Formula C15H9BrCl3NO
Molecular Weight 405.5 g/mol
CAS No. 737-32-6
Cat. No. B13767168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,3,4-trichlorofluoren-2-yl)-
CAS737-32-6
Molecular FormulaC15H9BrCl3NO
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Br)C(=C1Cl)Cl)Cl
InChIInChI=1S/C15H9BrCl3NO/c1-6(21)20-15-12(17)10-5-7-4-8(16)2-3-9(7)11(10)13(18)14(15)19/h2-4H,5H2,1H3,(H,20,21)
InChIKeyVOMBDTROMPBUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Bromo-1,3,4-trichloro-9H-fluoren-2-yl)acetamide (CAS 737-32-6) Procurement Specification: A Halogenated Fluorene Antitumor Probe


N-(7-Bromo-1,3,4-trichloro-9H-fluoren-2-yl)acetamide (CAS 737-32-6) is a polyhalogenated fluorene derivative with the molecular formula C15H9BrCl3NO and a molecular weight of 405.5 g/mol . It belongs to a class of compounds investigated for antitumor activity, first reported in a 1965 structure-activity relationship study where it was identified as one of the most active compounds in a panel of halogenofluorenes, demonstrating specific activity against Sarcoma 180 in mice .

Why N-(7-Bromo-1,3,4-trichloro-9H-fluoren-2-yl)acetamide Cannot Be Replaced by Other Fluorene Acetamides


Substitution of N-(7-bromo-1,3,4-trichloro-9H-fluoren-2-yl)acetamide with other fluorene acetamides is not chemically equivalent due to the critical role of its specific halogenation pattern in determining antitumor selectivity. The 1965 SAR study by Pan and Fletcher demonstrated that closely related analogs, such as N-2-(1,3,7-trichlorofluorenyl)acetamide and N-2-(1,3-dichloro-7-nitrofluorenyl)acetamide, exhibit activity against different tumor models (Cloudman melanoma S91 and Adenocarcinoma 755, respectively), indicating that the position and type of halogen substituents direct tumor-type specificity . This compound's unique 7-bromo-1,3,4-trichloro substitution yields exclusive Sarcoma 180 activity, making it irreplaceable for researchers studying this specific tumor model or investigating the structure-activity relationships of halogenated fluorenes.

Evidence Guide for Sourcing N-(7-Bromo-1,3,4-trichloro-9H-fluoren-2-yl)acetamide: Quantified Differentiation from Fluorene Analogs


Tumor Model Specificity: Exclusive Sarcoma 180 Activity Absent in Chlorinated Analogs

In the foundational SAR study, N-2-(7-bromo-1,3,4-trichlorofluorenyl)acetamide was identified as one of the 'most active compounds' and was uniquely associated with activity against Sarcoma 180, while its close chloro-analogs N-2-(1,3,7-trichlorofluorenyl)acetamide and N-2-(1,3-dichloro-7-nitrofluorenyl)acetamide were specifically linked to Cloudman melanoma S91 and Adenocarcinoma 755, respectively . This divergence in tumor-type specificity is a direct consequence of the 7-bromo substitution.

Antitumor Sarcoma 180 Halogenofluorene

Halogen Substitution Pattern: The 7-Bromo Group as a Critical Determinant of Antitumor Profile

The study explicitly correlates biological activity with halogen substitution. The 7-bromo-1,3,4-trichloro configuration in the target compound is distinct from the 1,3,7-trichloro or 1,3-dichloro-7-nitro configurations in comparator compounds . The paper confirms that the position of halogen atoms (particularly at the 7-position) was a subject of structural re-assignment, emphasizing that even positional isomers (e.g., 2,3,7- vs 2,4,7-substitution) lead to different biological outcomes .

Structure-Activity Relationship Halogenation Fluorene

Physicochemical Differentiation: Molecular Weight and Halogen Content Versus Non-Brominated Analogs

The target compound possesses a molecular weight of 405.5 g/mol and contains one bromine and three chlorine atoms . This distinguishes it from non-brominated analogs such as N-2-(1,3,7-trichlorofluorenyl)acetamide (C15H10Cl3NO, MW ~342.6 g/mol) . The higher molecular weight and presence of bromine influence lipophilicity (LogP), metabolic stability, and potential for halogen bonding, which can be critical for in vivo distribution and target engagement.

Physicochemical Properties Molecular Weight Halogen Content

Certified Application Scenarios for N-(7-Bromo-1,3,4-trichloro-9H-fluoren-2-yl)acetamide Based on Evidence


In Vivo Antitumor Screening Using the Sarcoma 180 Murine Model

Directly applicable as a positive control or test compound in Sarcoma 180 allograft studies in random-bred Albino mice, based on its confirmed and specific activity in this model as reported by Pan and Fletcher . Researchers can use this compound to validate assay sensitivity or to benchmark novel therapeutics targeting Sarcoma 180, ensuring model-specific pharmacological relevance.

Structure-Activity Relationship (SAR) Studies of Halogenated Fluorene Antitumor Agents

Serves as a key reference compound in SAR libraries exploring the impact of 7-position halogen substitution on antitumor selectivity. The compound's unique 7-bromo-1,3,4-trichloro pattern provides a critical data point for computational modeling and medicinal chemistry optimization of fluorene-based anticancer agents, as outlined in the foundational 1965 study .

Chemical Derivatization and Pharmacophore Exploration

Useful as a starting material for further synthetic modification, such as replacement of the bromine atom or functionalization of the acetamide group, to probe the pharmacophoric requirements for tumor-type specificity. The established synthetic routes for halogenated fluorenes facilitate the generation of novel analogs for drug discovery programs.

Quote Request

Request a Quote for Acetamide,3,4-trichlorofluoren-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.